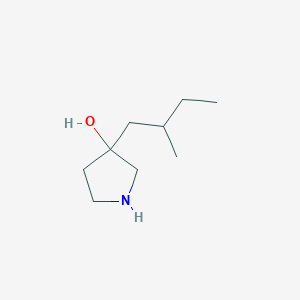

3-(2-Methylbutyl)pyrrolidin-3-ol

Description

3-(2-Methylbutyl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a 2-methylbutyl substituent. Pyrrolidine derivatives are widely studied for their applications in pharmaceuticals and fine chemical synthesis due to their structural versatility and biological relevance . The compound’s molecular formula is inferred to be C₉H₁₉NO, with a molecular weight of approximately 157.25 g/mol.

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3-(2-methylbutyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C9H19NO/c1-3-8(2)6-9(11)4-5-10-7-9/h8,10-11H,3-7H2,1-2H3 |

InChI Key |

IYLCMFTYIZPKOU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC1(CCNC1)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-Methylbutyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives, through various chemical reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3-(2-Methylbutyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form various derivatives with different functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Methylbutyl)pyrrolidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Methylbutyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the stereoisomers and spatial orientation of substituents . Molecular docking studies have shown that the compound can interact with various enzymes and receptors, influencing their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

Table 1: Key Pyrrolidin-3-ol Derivatives and Their Properties

Substituent Effects on Properties

However, excessive alkyl chain length may reduce solubility, a possible factor in its discontinuation . In contrast, 3-((3-fluorophenoxy)methyl)pyrrolidin-3-ol () balances lipophilicity and electronic effects via the fluorine atom, improving metabolic stability and blood-brain barrier penetration .

Stereochemical Considerations :

- Compounds 1a and 1b () demonstrate the importance of stereochemistry. The (R)- and (S)-phenylethyl configurations yield distinct antiviral profiles, highlighting the need for enantioselective synthesis in drug development .

Pharmacological Activity :

- The oxadiazole derivatives () exhibit antiviral properties, likely due to their aromatic and heterocyclic moieties enabling π-π stacking and hydrogen bonding with viral targets .

- 5-(3-Methoxyphenyl)pyrrolidin-3-ol () may target serotonin or dopamine receptors, as methoxy groups are common in neuroactive compounds .

Analytical Characterization

- Mass Spectrometry : The target compound’s molecular weight (157.25 g/mol) is lower than analogues like the pyridinyl-prolyl derivative (372.2 g/mol, ESI-MS) , reflecting differences in functionalization.

- Chromatography : Purification methods vary; for example, oxadiazole derivatives () use standard substitution reactions, whereas palladium-catalyzed cross-coupling is employed for alkynylated pyrrolidines () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.